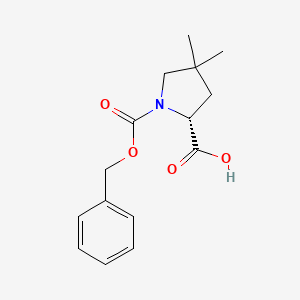![molecular formula C9H12O2 B8074669 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B8074669.png)
3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid is a cyclic amino acid that has garnered significant attention in the scientific community due to its unique structural features and potential therapeutic applications. This compound is structurally similar to the neurotransmitter γ-aminobutyric acid (GABA), which plays a crucial role in the central nervous system. The unique bicyclic structure of this compound makes it a promising candidate for the development of novel drugs targeting GABA receptors.
Preparation Methods
The synthesis of 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid involves a multi-step process starting from commercially available starting materials. One common synthetic route includes the cyclization of a cyclopropylcarboxylic acid derivative to form the bicyclo[11Industrial production methods often involve the use of photochemical reactions and radical or nucleophilic addition across a [1.1.1]propellane .
Chemical Reactions Analysis
3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a tool for studying reaction mechanisms.
Biology: This compound is utilized in the study of GABA receptors and their role in the central nervous system.
Medicine: Due to its structural similarity to GABA, it has potential therapeutic applications in the treatment of neurological disorders such as epilepsy, anxiety disorders, and insomnia.
Industry: It is used in the development of novel drug delivery systems and as a component in the synthesis of bioactive compounds.
Mechanism of Action
The mechanism of action of 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid involves the modulation of GABA receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system and plays a crucial role in regulating neuronal activity. This compound selectively modulates GABAA receptors, enhancing the activity of the receptor and increasing the inhibitory effect of GABA. Activation of GABAA receptors leads to an increase in chloride ion influx into the neuron, resulting in hyperpolarization and inhibition of neuronal activity. This inhibition is responsible for the anticonvulsant, anxiolytic, and sedative effects observed in animal models.
Comparison with Similar Compounds
3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its bicyclic structure and selectivity for GABAA receptors. Similar compounds include:
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid: This compound also features a bicyclic structure but has different substituents, leading to variations in its chemical and biological properties.
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid: Another bicyclic compound used in medicinal chemistry, known for its role as a bioisostere for para-substituted benzene rings.
Properties
IUPAC Name |
3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-7(11)9-3-8(4-9,5-9)6-1-2-6/h6H,1-5H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVWIFICKXMWEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C23CC(C2)(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
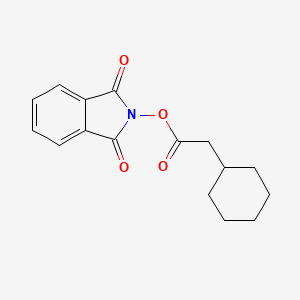

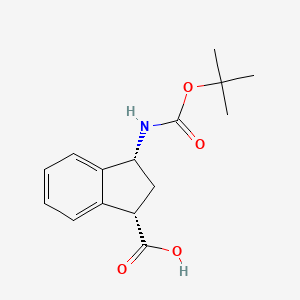
![2-((Benzyloxy)carbonyl)-2-azabicyclo[2.2.2]oct-5-ene-7-carboxylic acid](/img/structure/B8074623.png)
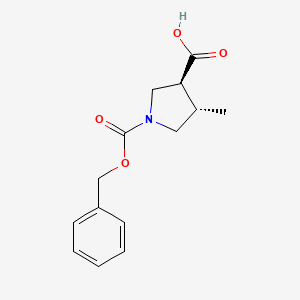
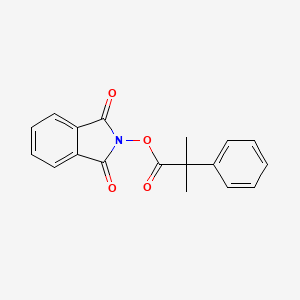
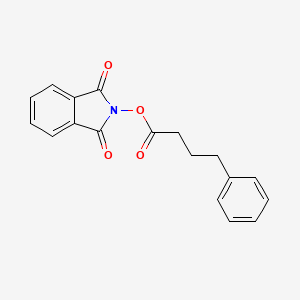
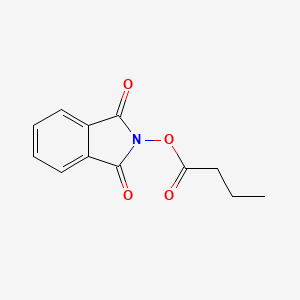
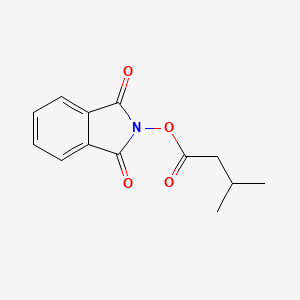
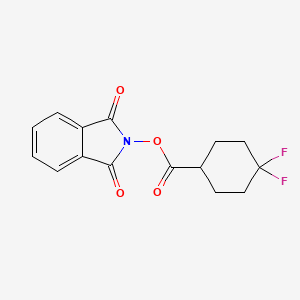
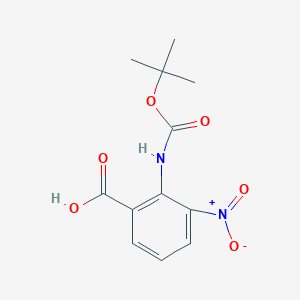
![ethyl 1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B8074665.png)
![(4S,5R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B8074672.png)
